molecular formula C18H21BrN4O B12261232 N-[1-(3-bromobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

N-[1-(3-bromobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine

Cat. No.: B12261232
M. Wt: 389.3 g/mol
InChI Key: QAZPCCBOTIXDCP-UHFFFAOYSA-N
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Description

N-[1-(3-bromobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is a complex organic compound that features a piperidine ring, a bromobenzoyl group, and a dimethylpyrimidinyl moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

Molecular Formula

C18H21BrN4O

Molecular Weight

389.3 g/mol

IUPAC Name

(3-bromophenyl)-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]methanone

InChI

InChI=1S/C18H21BrN4O/c1-13-10-20-18(21-11-13)22(2)16-7-4-8-23(12-16)17(24)14-5-3-6-15(19)9-14/h3,5-6,9-11,16H,4,7-8,12H2,1-2H3

InChI Key

QAZPCCBOTIXDCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-bromobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine typically involves multi-step organic reactions. One common approach is to start with the bromination of benzoyl chloride to obtain 3-bromobenzoyl chloride. This intermediate is then reacted with piperidine to form 1-(3-bromobenzoyl)piperidine. The final step involves the reaction of this intermediate with N,5-dimethylpyrimidin-2-amine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-bromobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

N-[1-(3-bromobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-bromobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-bromobenzoyl)piperidine: Shares the bromobenzoyl and piperidine moieties but lacks the dimethylpyrimidinyl group.

    N-(piperidin-3-yl)-N,5-dimethylpyrimidin-2-amine: Similar structure but without the bromobenzoyl group.

Uniqueness

N-[1-(3-bromobenzoyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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